molecular formula C21H16O8 B12730052 4',6,7-Trihydroxyisoflavone triacetate CAS No. 20816-28-8

4',6,7-Trihydroxyisoflavone triacetate

Cat. No.: B12730052
CAS No.: 20816-28-8
M. Wt: 396.3 g/mol
InChI Key: XRHUFAPVOZZSDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,6,7-Trihydroxyisoflavone triacetate typically involves the acetylation of 4’,6,7-Trihydroxyisoflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 4’,6,7-Trihydroxyisoflavone triacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’,6,7-Trihydroxyisoflavone triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can produce various substituted isoflavones .

Scientific Research Applications

4’,6,7-Trihydroxyisoflavone triacetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-obesity, and cognitive enhancement properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 4’,6,7-Trihydroxyisoflavone triacetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it exerts anti-cancer effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Properties

CAS No.

20816-28-8

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

[4-(6,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-9-20(29-13(3)24)19(28-12(2)23)8-16(18)21(17)25/h4-10H,1-3H3

InChI Key

XRHUFAPVOZZSDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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